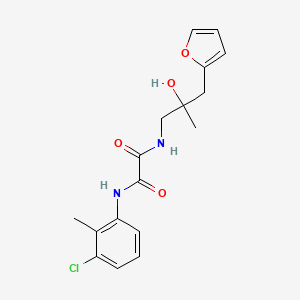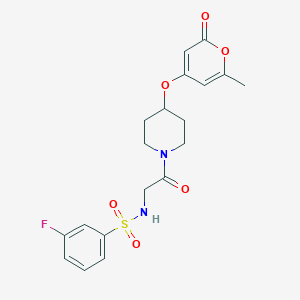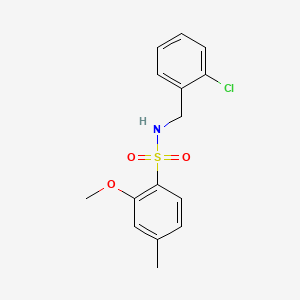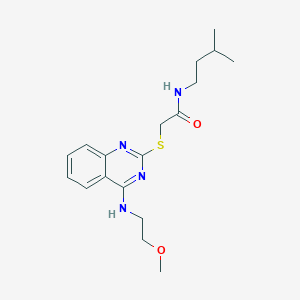![molecular formula C9H8ClF6N3O2S B2917852 N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)(trifluoro)methanesulfonamide CAS No. 338406-31-8](/img/structure/B2917852.png)
N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)(trifluoro)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is also known as Fluopyram . It has an empirical formula of C16H11ClF6N2O and a molecular weight of 396.71 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with a chloro and trifluoromethyl group. It also contains an aminoethyl group attached to the pyridine ring and a trifluoromethanesulfonamide group attached to the aminoethyl group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 317.72 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Scientific Research Applications
Synthesis and Chemical Properties
- A practical synthesis approach for a chronic renal disease agent, incorporating the structural motif of N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)(trifluoro)methanesulfonamide, has been developed. This method allows for large-scale production without the need for chromatographic purification, highlighting its utility in pharmaceutical manufacturing (Ikemoto et al., 2000).
- Studies on the conformations and self-association behaviors of related trifluoromethanesulfonamide derivatives in solution have been conducted. These investigations provide insight into the molecular interactions and hydrogen bonding patterns that could influence the compound's behavior in biological systems (Sterkhova et al., 2014).
Applications in Organic Synthesis
- Research into stereospecific substitutions of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines has been documented. This work is significant for the synthesis of chiral nonracemic 1-(2-pyridinyl)ethylamines, demonstrating the versatile applications of N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)(trifluoro)methanesulfonamide and its derivatives in the preparation of complex organic molecules (Uenishi et al., 2004).
Catalysis and Chemical Transformations
- The compound and its derivatives have been explored as terminators in cationic cyclisations. This application is crucial for the synthesis of polycyclic systems, demonstrating its role in facilitating complex chemical transformations (Haskins & Knight, 2002).
- Further studies have investigated the structure and intramolecular hydrogen bonds of bis(trifluoromethylsulfonylamino)methane and related compounds. Understanding these intramolecular interactions is vital for designing molecules with desired properties and reactivities (Sterkhova et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridine derivatives, which this compound is a part of, are used extensively in the agrochemical and pharmaceutical industries . They are thought to interact with a variety of targets, depending on their specific structure and the presence of other functional groups .
Mode of Action
It’s known that trifluoromethylpyridine derivatives can activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the target’s function or activity.
Biochemical Pathways
It’s known that trifluoromethylpyridine derivatives are used in the protection of crops from pests , suggesting that they may affect pathways related to pest metabolism or survival
Pharmacokinetics
Trifluoromethyl groups are known to enhance the metabolic stability of compounds, potentially improving their bioavailability .
Result of Action
Given the use of trifluoromethylpyridine derivatives in the agrochemical industry , it can be inferred that the compound may have effects on pest organisms at the molecular and cellular level, potentially leading to their death or inhibition.
properties
IUPAC Name |
N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-1,1,1-trifluoromethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF6N3O2S/c10-6-3-5(8(11,12)13)4-18-7(6)17-1-2-19-22(20,21)9(14,15)16/h3-4,19H,1-2H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYFEYGNUAXKAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NCCNS(=O)(=O)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF6N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)(trifluoro)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2917775.png)
![(11Z)-11-[(2,4-dimethoxyphenyl)imino]-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2917776.png)


![4-imino-N-phenyl-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2917782.png)
![N-cyclohexyl-3-[5-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2917784.png)

![(E)-2-cyano-N-(4-ethoxyphenyl)-3-[3-(3-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2917787.png)


![2-[(3-ethoxypropyl)amino]-9-methyl-3-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2917792.png)